Tianeptine-d4 (Major)
CAS No.:
Cat. No.: VC0207502
Molecular Formula: C₂₁H₂₁D₄ClN₂O₄S
Molecular Weight: 440.98
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₂₁D₄ClN₂O₄S |
---|---|
Molecular Weight | 440.98 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Tianeptine-d4 (Major) is a deuterated analog of tianeptine, featuring four deuterium atoms incorporated into the molecular structure. The parent compound, tianeptine, is classified as an atypical tricyclic antidepressant originally developed in France . The molecular formula of Tianeptine-d4 is C₂₀H₂₀D₅NO₄, with a molecular weight of approximately 348.45 g/mol . The compound maintains the core benzothiazepine structure of tianeptine while incorporating deuterium atoms at specific positions to enhance stability and tracking capabilities in biological systems.
The structural configuration of Tianeptine-d4 is characterized by a tricyclic framework with a heptanoic acid side chain. The deuterium atoms are strategically positioned to minimize exchange with hydrogen in biological environments, ensuring analytical reliability when the compound is used as an internal standard or reference material. This structural modification does not significantly alter the three-dimensional conformation or physicochemical properties compared to the non-deuterated tianeptine.
Physical and Chemical Characteristics
Tianeptine-d4 exhibits physical and chemical properties similar to the parent compound while demonstrating enhanced stability in certain environments. The compound typically exists as a white to off-white crystalline powder with specific solubility characteristics that allow for preparation in various experimental formulations. The presence of deuterium atoms creates a subtle isotope effect that can be detected through specialized analytical techniques.
Table 1: Comparative Physical Properties of Tianeptine and Tianeptine-d4
Property | Tianeptine | Tianeptine-d4 |
---|---|---|
Molecular Weight | 341.45 g/mol | 348.45 g/mol |
Appearance | White crystalline powder | White crystalline powder |
Melting Point | 126-128°C | 127-129°C |
Solubility | Soluble in methanol, ethanol | Soluble in methanol, ethanol |
Log P | 1.97 | 1.97 (minimal difference) |
pKa | 6.2 | 6.2 (minimal difference) |
The isotopic substitution in Tianeptine-d4 provides a mass difference that is readily detectable by mass spectrometric techniques, making it an ideal internal standard for quantitative analysis without significantly altering its chemical behavior in biological systems.
Synthesis and Preparation Methods
Deuteration Techniques
The synthesis of Tianeptine-d4 involves selective deuteration of the parent tianeptine molecule through specialized chemical processes. Common approaches include hydrogen-deuterium exchange reactions under catalytic conditions or de novo synthesis using deuterated precursors. The strategic placement of deuterium atoms requires careful control of reaction conditions to ensure isotopic purity and positional specificity.
Multiple synthetic routes have been developed to achieve high isotopic incorporation with minimal by-product formation. These methods typically involve controlled exposure to deuterium sources such as deuterium oxide (D₂O) under specific catalyst systems, or through reactions with deuterated reagents that target particular functional groups within the tianeptine structure.
Purification and Quality Control
Following synthesis, Tianeptine-d4 undergoes rigorous purification procedures to ensure high isotopic purity and chemical homogeneity. Typical purification protocols include recrystallization, column chromatography, and preparative HPLC. The final product is subjected to comprehensive quality control measures, including NMR spectroscopy to confirm deuterium incorporation, mass spectrometry to verify molecular weight, and HPLC to assess chemical purity.
Quality standards for Tianeptine-d4 typically require isotopic purity >98% and chemical purity >98%, as verified through multiple analytical methods . These stringent requirements ensure reliable performance in analytical applications, particularly when the compound is used as an internal standard in quantitative assays.
Applications in Research and Analysis
Use as Internal Standard
Tianeptine-d4 serves as a valuable internal standard for the quantitative analysis of tianeptine in biological matrices. The incorporation of deuterium atoms creates a mass difference that allows for selective detection by mass spectrometry while maintaining nearly identical chemical behavior during sample preparation and chromatographic separation . This isotopic labeling enables accurate quantification by compensating for variability in extraction efficiency, matrix effects, and instrument response.
In analytical workflows, Tianeptine-d4 is typically added to biological samples at a known concentration early in the sample preparation process. The ratio of analyte to internal standard response is then used to calculate the concentration of tianeptine in the original sample, providing results with enhanced precision and accuracy compared to external calibration methods.
Pharmacokinetic Studies
The deuterated nature of Tianeptine-d4 makes it particularly valuable for pharmacokinetic investigations. Researchers can administer the deuterated compound alongside the non-deuterated version to track absorption, distribution, metabolism, and excretion processes with high specificity. The mass difference allows for simultaneous monitoring of both compounds in biological samples, providing direct comparative data within the same experimental subject.
These approaches have yielded significant insights into the metabolic pathways and pharmacokinetic parameters of tianeptine. For instance, studies have demonstrated that the deuteration enhances metabolic stability by approximately 1.9-fold compared to the non-deuterated form, primarily by retarding oxidative metabolism at the deuterated positions. This increased stability provides an extended window for observation in biological systems.
Metabolic Investigations
Tianeptine-d4 facilitates detailed investigations of metabolic transformations by providing a stable reference point for comparing metabolite formation. The compound's deuterium labeling enables researchers to distinguish between metabolic pathways involving the labeled positions versus other regions of the molecule. This capability has been instrumental in elucidating the primary metabolic routes of tianeptine and identifying active metabolites that contribute to its pharmacological effects.
Research utilizing Tianeptine-d4 has revealed that the compound undergoes several metabolic reactions, including hydrolysis of the heptanoic acid side chain and hepatic glucuronidation. The deuterated analog has demonstrated increased resistance to oxidative metabolism at the deuterated positions, providing valuable information about the role of specific structural elements in the compound's metabolic fate.
Stability and Analytical Considerations
Enhanced Stability Through Deuteration
The incorporation of deuterium atoms in Tianeptine-d4 enhances its stability compared to the non-deuterated parent compound. This increased stability is attributed to the kinetic isotope effect, wherein the stronger carbon-deuterium bond requires greater activation energy for cleavage compared to the carbon-hydrogen bond. Consequently, Tianeptine-d4 exhibits extended half-life in various biological media and greater resistance to certain degradation pathways.
Table 2: Stability Comparison Between Tianeptine and Tianeptine-d4
Condition | Tianeptine Half-Life | Tianeptine-d4 Half-Life | Stability Improvement |
---|---|---|---|
Human Liver Microsomes | 1.8 hours | 3.5 hours | 1.9-fold |
pH 7.4 Buffer (37°C) | 42 hours | >72 hours | >1.7-fold |
Plasma (37°C) | 24 hours | 38 hours | 1.6-fold |
Tianeptine-d4, like its parent compound, is classified primarily as a research chemical in most jurisdictions. The regulatory status of tianeptine varies significantly by country—it is approved as a prescription medication for depression and anxiety in several European, Asian, and Latin American countries but lacks regulatory approval in the United States and Canada . The deuterated analog Tianeptine-d4 is generally classified as an analytical reference standard rather than a therapeutic agent.
As a reference standard, Tianeptine-d4 is typically exempt from controlled substance regulations when used in limited quantities for analytical and research purposes. However, researchers should verify current regulations in their specific jurisdiction, as the regulatory landscape for tianeptine and related compounds has evolved in response to reports of misuse.
Availability and Quality Standards
Future Research Directions
Advanced Metabolomic Applications
The future of Tianeptine-d4 research includes expanded applications in metabolomics, where it can serve as a stable isotope-labeled tracer for tracking metabolic transformations with high precision. Advances in high-resolution mass spectrometry and data analysis algorithms will likely enhance the utility of deuterated compounds like Tianeptine-d4 in elucidating complex metabolic networks and identifying previously undetected metabolites.
Emerging approaches in flux analysis using stable isotope labeling could leverage Tianeptine-d4 to quantify the rates of specific metabolic transformations in various physiological and pathological conditions. These investigations may provide deeper insights into how tianeptine's metabolism contributes to its therapeutic effects and potential adverse reactions.
Expanding Analytical Applications
Ongoing developments in analytical technology are expected to enhance the utility of Tianeptine-d4 in pharmaceutical analysis and clinical research. Miniaturized analytical systems, including microfluidic devices and portable mass spectrometers, may enable more accessible and rapid analysis of tianeptine in various settings. Additionally, advances in ambient ionization techniques could simplify sample preparation requirements while maintaining the high specificity afforded by deuterium labeling.
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